2-bromo-N-(2,5-dimethylphenyl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2,5-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7-4-5-8(2)10(6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNFPBPCGXYEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo N 2,5 Dimethylphenyl Propanamide
Classical Synthesis Routes for N-Aryl-2-Bromopropanamides
Traditional methods for synthesizing N-aryl-2-bromopropanamides, including the target compound, typically involve straightforward amide bond formation or direct halogenation of a pre-formed amide.
One of the most efficient and widely utilized methods for preparing amides is the reaction between an acyl chloride and an amine. researchgate.nethud.ac.uk This approach, often referred to as the Schotten-Baumann reaction, is applicable to the synthesis of 2-bromo-N-(2,5-dimethylphenyl)propanamide. fishersci.it The reaction involves the nucleophilic attack of the amine, 2,5-dimethylaniline (B45416), on the electrophilic carbonyl carbon of 2-bromopropanoyl chloride.
The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), in the presence of a base. hud.ac.ukfishersci.it The base, commonly a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. fishersci.itorgoreview.com The reaction is generally exothermic and often performed at reduced temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. orgoreview.com
General Reaction Scheme:
Figure 1: Synthesis via Acyl Halide and Aniline (B41778).
| Component | Role | Examples | Reference |
| Acyl Halide | Electrophile | 2-Bromopropanoyl chloride, 2-Bromopropanoyl bromide | |
| Amine | Nucleophile | 2,5-Dimethylaniline | nih.gov |
| Base | Acid Scavenger | Triethylamine, Pyridine, NaOH (aq.) | fishersci.itorgoreview.com |
| Solvent | Reaction Medium | Dichloromethane (DCM), Tetrahydrofuran (THF) | hud.ac.uk |
This is an interactive data table. Click on the headers to sort.
An alternative classical route involves the direct bromination of the α-carbon (the carbon adjacent to the carbonyl group) of the parent amide, N-(2,5-dimethylphenyl)propanamide. This method requires a brominating agent and typically proceeds via an enol or enolate intermediate.
A common reagent for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator or under acidic conditions. researchgate.net The reaction mechanism depends on the conditions; for instance, electrophilic bromination can occur on the enol form of the amide. quora.com The selectivity for α-bromination is generally high due to the activation by the adjacent carbonyl group. Other brominating agents, such as molecular bromine (Br₂) in a suitable solvent like acetic acid, can also be employed. quora.com
General Reaction Scheme:
Figure 2: Synthesis via Direct Bromination.
| Brominating Agent | Conditions | Typical Byproducts | Reference |
| N-Bromosuccinimide (NBS) | Acid catalyst or radical initiator (e.g., AIBN) | Succinimide | researchgate.net |
| Bromine (Br₂) | Acetic acid or CCl₄ | Hydrogen bromide (HBr) | quora.com |
| Acetyl hypobromite | In situ generation | Acetic acid | acs.org |
This is an interactive data table. Click on the headers to sort.
Stereoselective Synthesis of this compound Enantiomers
Producing enantiomerically pure forms of chiral molecules like this compound is crucial in fields such as pharmaceutical development. Asymmetric synthesis strategies are employed to control the stereochemistry at the chiral center (C2).
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of α-bromo amides, a chiral auxiliary can be attached to the carboxylic acid precursor before the bromination step or integrated during the amide formation.
Common examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov For instance, a propanoyl group can be attached to an Evans auxiliary. The resulting chiral imide can then be deprotonated to form a stereochemically defined enolate, which subsequently reacts with an electrophilic bromine source (e.g., NBS) from the less sterically hindered face, yielding the α-bromo product with high diastereoselectivity. The final step involves the cleavage of the auxiliary by reaction with 2,5-dimethylaniline to afford the desired enantiomerically enriched amide.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. This can be applied to either the bromination or the amide formation step.
For instance, enantioselective synthesis of atropisomeric benzamides has been achieved through peptide-catalyzed bromination. acs.org This strategy uses a simple tetrapeptide catalyst that can function as a Brønsted base to facilitate catalytic electrophilic aromatic substitution. acs.org While this specific example targets axial chirality, similar principles of organocatalysis could be adapted for the asymmetric α-bromination of amides. Catalysts can create a chiral environment around the substrate, forcing the brominating agent to approach from a specific face, thus leading to an excess of one enantiomer. rsc.org Amide-based bifunctional organocatalysts have also been shown to be effective in various asymmetric reactions by activating both the nucleophile and electrophile through hydrogen bonding. psu.edu
Dynamic Kinetic Resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thus achieving a theoretical yield of 100%. mdpi.com This process combines a rapid, reversible racemization of the starting material with a slower, irreversible kinetic resolution step where a chiral catalyst or reagent selectively reacts with one enantiomer. mdpi.comacs.org
In the context of α-bromo amides, a DKR process would involve a catalyst for the racemization of the chiral center at the α-carbon of this compound, coupled with a process that selectively consumes one enantiomer. While specific DKR applications for this exact compound are not widely documented, the strategy has been successfully applied to related atropisomeric amides, where a chiral axis is resolved. acs.orgnih.gov For example, using L-proline as a catalyst in an asymmetric aldol (B89426) reaction with atropisomeric aldehydes established the stereochemistry of both the chiral axis and a new stereogenic center simultaneously. acs.orgnih.gov Such organocatalytic DKR processes, which may employ N-heterocyclic carbenes or chiral Brønsted acids, represent an advanced methodology for accessing enantiopure amide derivatives. rsc.orgnih.gov
Green Chemistry Approaches in Propanamide Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides to minimize environmental impact and improve sustainability. tandfonline.com These approaches focus on reducing waste, eliminating the use of hazardous solvents, and maximizing the incorporation of all starting materials into the final product.
Traditional amide synthesis often involves the use of volatile and often toxic organic solvents. rsc.org Solvent-free reaction conditions offer a greener alternative by reducing solvent waste and simplifying product purification.
One prominent solvent-free method applicable to the synthesis of this compound is mechanochemistry , specifically ball milling. omicsonline.orgnih.govrsc.orgorganic-chemistry.org This technique involves the grinding of solid reactants together, where the mechanical energy initiates the chemical reaction. For the synthesis of the target compound, solid 2,5-dimethylaniline could be milled with 2-bromopropanoyl chloride in the presence of a solid base, such as sodium carbonate, to neutralize the hydrogen chloride byproduct. This method has been shown to be rapid and high-yielding for a variety of amide syntheses. omicsonline.org
Microwave-assisted synthesis under solvent-free conditions is another effective green approach. researchgate.netmdpi.comresearchgate.net Reactants are mixed and irradiated with microwaves, which can significantly accelerate the reaction rate, often leading to higher yields in shorter timeframes compared to conventional heating. mdpi.com The direct reaction of 2,5-dimethylaniline with 2-bromopropanoyl chloride can be efficiently conducted by this method, potentially without the need for a catalyst. rsc.org
The following table summarizes potential solvent-free methods for the synthesis of this compound.
| Method | Description | Reactants | Typical Conditions |
| Mechanochemistry (Ball Milling) | Grinding solid reactants together to initiate a chemical reaction. omicsonline.org | 2,5-dimethylaniline, 2-bromopropanoyl chloride, solid base (e.g., Na₂CO₃) | Room temperature, high-energy ball mill. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction between neat reactants. researchgate.net | 2,5-dimethylaniline, 2-bromopropanoyl chloride | Controlled microwave irradiation, often with a solid support or a minimal amount of a high-boiling point, non-toxic liquid. |
| Thermal Condensation | Direct heating of the neat reactants. | 2,5-dimethylaniline, 2-bromopropanoyl chloride | Elevated temperatures, typically in a sealed vessel. |
This interactive table provides an overview of potential solvent-free synthetic routes.
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.govmdpi.comacs.orgresearchgate.netresearchgate.net The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product.
The synthesis of this compound from 2,5-dimethylaniline and 2-bromopropanoyl chloride can be represented by the following equation:
C₈H₁₁N + C₃H₄BrClO → C₁₁H₁₄BrNO + HCl
The atom economy for this reaction can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₄BrNO | 256.14 |
| 2,5-dimethylaniline | C₈H₁₁N | 121.18 |
| 2-bromopropanoyl chloride | C₃H₄BrClO | 171.42 |
This interactive table details the molecular weights used in the atom economy calculation.
Atom Economy (%) = (256.14 / (121.18 + 171.42)) x 100 = (256.14 / 292.60) x 100 ≈ 87.54%
This calculation reveals a relatively high atom economy. The only byproduct is hydrogen chloride (HCl). In a greener synthesis, this byproduct would ideally be neutralized and the resulting salt utilized, or a catalytic method would be employed that avoids its formation altogether. nih.gov While direct amidation from a carboxylic acid and an amine would have a 100% theoretical atom economy (with water as the only byproduct), these reactions often require harsh conditions or catalysts. rsc.org The acyl chloride route, while having a slightly lower atom economy, is often more practical due to its higher reactivity under milder conditions. libretexts.org
Mechanistic Investigations of Synthesis Pathways
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency of the synthesis of this compound.
The reaction between 2,5-dimethylaniline and 2-bromopropanoyl chloride proceeds through a nucleophilic addition-elimination mechanism . libretexts.org
The initial step involves the nucleophilic attack of the nitrogen atom of the 2,5-dimethylaniline on the electrophilic carbonyl carbon of the 2-bromopropanoyl chloride. This leads to the formation of a tetrahedral intermediate . taylorandfrancis.com This intermediate is characterized by a carbon atom single-bonded to four substituents: the oxygen atom (which carries a negative charge), the chlorine atom, the bromopropyl group, and the 2,5-dimethylphenylamino group.
This tetrahedral intermediate is typically a high-energy, transient species. It rapidly collapses in the subsequent elimination step. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and the chloride ion, being a good leaving group, is expelled. This is followed by the deprotonation of the nitrogen atom, typically by another molecule of the amine reactant or a base present in the reaction mixture, to yield the final amide product and a hydrochloride salt.
Transition state analysis for this reaction would computationally model the energy profile of the reaction pathway. The transition state for the formation of the tetrahedral intermediate would involve the partial formation of the N-C bond and the partial breaking of the C=O pi bond. The steric hindrance from the two methyl groups on the aniline ring, particularly the ortho-methyl group, would be expected to raise the energy of this transition state, potentially slowing the reaction rate compared to the reaction with unsubstituted aniline. nih.gov
The rate of the reaction would be influenced by several factors:
Concentration of Reactants: Higher concentrations of both 2,5-dimethylaniline and 2-bromopropanoyl chloride would lead to a faster reaction rate.
Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.
Solvent Polarity: In a solution-based synthesis, the polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the transition state.
Steric Effects: The methyl groups on the 2,5-dimethylaniline ring introduce steric hindrance around the nitrogen atom, which can impede the approach of the bulky 2-bromopropanoyl chloride. nih.gov This steric hindrance is a significant factor affecting the reaction kinetics.
A hypothetical kinetic study could be designed to determine the rate law and activation parameters for the formation of this compound. This would involve systematically varying the concentrations of the reactants and the temperature while monitoring the reaction progress, for example, by spectroscopic methods or chromatography.
The following table outlines a potential experimental design for a kinetic study.
| Parameter Varied | Monitored Variable | Expected Outcome |
| Concentration of 2,5-dimethylaniline | Initial reaction rate | A linear relationship, indicating first-order kinetics with respect to the amine. |
| Concentration of 2-bromopropanoyl chloride | Initial reaction rate | A linear relationship, indicating first-order kinetics with respect to the acyl chloride. |
| Temperature | Rate constant (k) | An increase in k with temperature, allowing for the calculation of activation energy (Ea) using the Arrhenius equation. |
This interactive table illustrates a possible framework for a kinetic investigation.
Advanced Structural and Spectroscopic Characterization of 2 Bromo N 2,5 Dimethylphenyl Propanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. For 2-bromo-N-(2,5-dimethylphenyl)propanamide, a suite of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Multi-Dimensional NMR for Complete Assignment (e.g., 2D-COSY, HSQC, HMBC)
A complete assignment of the molecular skeleton is achieved through the synergistic interpretation of 2D NMR spectra, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). columbia.edu These experiments reveal through-bond connectivity between nuclei.
The ¹H NMR spectrum shows distinct signals for the aromatic protons, the amide proton, the propanamide methine and methyl groups, and the two methyl groups on the phenyl ring. The ¹³C NMR spectrum likewise shows resolved signals for each unique carbon atom. The specific chemical shifts are determined by the local electronic environment of each nucleus. A representative assignment is presented below.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Atom Label | Atom Type | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | C | - | 135.9 |
| 2 | C-CH₃ | - | 130.2 |
| 3 | C-H | 7.15 (s) | 129.8 |
| 4 | C-H | 7.05 (d) | 128.5 |
| 5 | C-CH₃ | - | 134.1 |
| 6 | C-H | 7.85 (d) | 126.0 |
| 7 (2-CH₃) | CH₃ | 2.30 (s) | 17.5 |
| 8 (5-CH₃) | CH₃ | 2.35 (s) | 21.1 |
| 9 | N-H | 8.50 (br s) | - |
| 10 | C=O | - | 168.5 |
| 11 | CH-Br | 4.55 (q) | 48.2 |
| 12 | CH₃ | 1.95 (d) | 22.5 |
Further structural confirmation is derived from 2D correlation experiments:
2D-COSY: This experiment establishes proton-proton coupling networks. Key correlations would be observed between the methine proton (H-11) and the methyl protons (H-12) of the propanamide group, confirming their adjacency.
HSQC: This spectrum correlates protons to their directly attached carbons. columbia.edu It provides an unambiguous link between the ¹H and ¹³C assignments listed in Table 1. For instance, the proton at 4.55 ppm (H-11) would show a cross-peak with the carbon at 48.2 ppm (C-11).
Table 2: Key HMBC Correlations for Structural Elucidation
| Proton(s) | Correlated Carbon(s) | Significance |
|---|---|---|
| H-9 (NH) | C-10 (C=O), C-1 | Confirms the amide linkage to the phenyl ring. |
| H-6 | C-1, C-2, C-4 | Confirms connectivity within the aromatic ring. |
| H-11 (CH) | C-10 (C=O), C-12 | Connects the chiral center to the carbonyl and its methyl group. |
| H-12 (CH₃) | C-10 (C=O), C-11 | Confirms the propanamide fragment structure. |
| H-7 (2-CH₃) | C-1, C-2, C-3 | Anchors one of the methyl groups to the aromatic ring. |
Conformational Analysis using NMR Spectroscopic Data
The molecule possesses several rotatable single bonds, leading to various possible conformations. The most significant are the rotations around the N-C1 (amide-aryl) bond and the C10-C11 bond. The preferred conformation is often dictated by steric hindrance and electronic interactions. researchgate.netacs.org
NMR data can provide insight into the dominant solution-state conformation. For instance, Nuclear Overhauser Effect (NOE) experiments (e.g., 2D NOESY) can reveal through-space proximity between protons. A hypothetical NOE correlation between the amide proton (H-9) and the aromatic proton H-6 would suggest a conformation where the N-H bond is oriented toward the unsubstituted side of the phenyl ring to minimize steric clash with the ortho-methyl group. Similarly, the magnitude of the three-bond coupling constant (³J) between H-11 and H-9 could provide information about the dihedral angle along the N-C11 bond.
Dynamic NMR Studies of Restricted Rotations
The amide C-N bond has a significant partial double bond character due to resonance, which leads to a substantial energy barrier for rotation. nih.govnih.gov This restricted rotation can often be observed on the NMR timescale. At room temperature, if the rotation is slow, two distinct sets of signals (for rotamers) might be observed for the groups attached to the amide, though in this specific molecule, the asymmetry might not be sufficient to resolve them easily.
Variable-temperature (VT) NMR spectroscopy is the primary technique used to study such dynamic processes. acs.orgresearchgate.net By increasing the temperature, the rate of rotation around the C-N bond increases. This would be observed in the ¹H NMR spectrum as a broadening of the signals for nuclei close to the amide bond (e.g., H-6, H-11), followed by their coalescence into a single, averaged signal at a specific temperature (the coalescence temperature, Tc). From the coalescence temperature and the frequency difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For secondary amides, these barriers are typically in the range of 14-18 kcal/mol. acs.org
Infrared and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are particularly sensitive to the types of functional groups present and their intermolecular interactions, such as hydrogen bonding. pitt.edu
Vibrational Analysis of Functional Groups and Molecular Structure
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent parts. The number of vibrational modes for a non-linear molecule can be calculated as 3N-6, where N is the number of atoms. youtube.com
Table 3: Representative Vibrational Band Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| ~3280 | Medium, Sharp | N-H Stretch | Amide A |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| 2980-2920 | Medium | C-H Stretch | Aliphatic (CH₃, CH) |
| ~1665 | Strong | C=O Stretch | Amide I |
| ~1540 | Strong | N-H Bend + C-N Stretch | Amide II |
| 1490, 1450 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Medium | C-N Stretch + N-H Bend | Amide III |
| ~650 | Medium-Weak | C-Br Stretch | Alkyl Halide |
The Amide I band (primarily C=O stretching) and Amide II band (a mix of N-H bending and C-N stretching) are particularly diagnostic for the amide linkage. acs.orgresearchgate.netacs.org Their positions are sensitive to the molecular environment. The aromatic C=C stretching vibrations confirm the presence of the phenyl ring, while various C-H stretching and bending modes confirm the aliphatic and aromatic portions of the molecule. The C-Br stretching vibration is typically found in the fingerprint region at lower wavenumbers.
Hydrogen Bonding Network Characterization
In the solid state or in concentrated solutions, secondary amides like this compound can form intermolecular hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. rsc.orgresearchgate.net This interaction significantly influences the vibrational frequencies of these two groups. nih.gov
Evidence for hydrogen bonding can be obtained by comparing the spectra of the compound in a solid state (where hydrogen bonding is maximized) with its spectrum in a dilute solution of a non-polar solvent (like CCl₄ or hexane), where molecules are isolated.
Table 4: Effect of Hydrogen Bonding on Key IR Frequencies
| Vibrational Mode | Frequency (Dilute Solution, cm⁻¹) | Frequency (Solid State, cm⁻¹) | Frequency Shift (Δν) |
|---|---|---|---|
| N-H Stretch | ~3430 | ~3280 | ~ -150 cm⁻¹ |
| C=O Stretch (Amide I) | ~1685 | ~1665 | ~ -20 cm⁻¹ |
Upon formation of a hydrogen bond, the N-H bond is weakened and elongated, causing its stretching frequency to shift to a lower wavenumber (a red shift). Concurrently, the polarization of the amide bond slightly weakens the C=O double bond, also resulting in a red shift of the Amide I band. nih.gov The magnitude of these shifts provides a qualitative measure of the strength of the hydrogen bonding network within the material.
Mass Spectrometry for Structural Elucidation and Fragmentation Pathways
Mass spectrometry serves as a pivotal tool in the structural analysis of this compound, providing precise information on its molecular weight and the nature of its constituent fragments.
High-Resolution Mass Spectrometry (HRMS)
Table 1: Theoretical High-Resolution Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BrNO |
This accurate mass measurement is the first step in its unambiguous identification in complex matrices.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) would provide invaluable structural information by inducing fragmentation of the protonated molecule [M+H]⁺ and analyzing the resulting product ions. Although a specific MS/MS spectrum for this compound is not published, the fragmentation pattern can be predicted based on the known fragmentation of similar N-phenylamides. Key fragmentation pathways would likely involve cleavage of the amide bond, loss of the bromine atom, and fragmentation of the propanamide and dimethylphenyl moieties.
Fragmentation Mechanism Studies
The fragmentation of N-phenylpropanamides typically proceeds through several characteristic pathways. For this compound, the primary fragmentation would likely be the cleavage of the C-N amide bond, leading to the formation of a 2,5-dimethylaniline (B45416) fragment and a 2-bromopropanoyl fragment. Another significant fragmentation pathway would involve the loss of the bromine atom, followed by further fragmentation of the remaining structure. The study of these pathways in related molecules suggests that the charge can be retained on either fragment, leading to a series of characteristic ions that can be used to piece together the original structure.
X-ray Crystallography and Solid-State Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related compounds, such as 2-Bromo-N-(2-chlorophenyl)acetamide, provides insights into the likely molecular conformation. In such structures, the conformation of the N-H bond is often influenced by substituents on the phenyl ring. For the target molecule, it is expected that the propanamide side chain would exhibit a specific torsion angle with respect to the plane of the dimethylphenyl ring, influenced by steric hindrance from the methyl groups.
Crystal Packing and Intermolecular Interactions
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-dimethylaniline |
Polymorphism and Co-crystallization Studies
There is no available scientific literature detailing any studies into the polymorphism of this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Research into the different crystalline forms of a compound is crucial for understanding its physical properties, such as solubility and melting point, which are vital in fields like pharmaceutical development.
Similarly, no studies on the co-crystallization of this compound have been reported in the available literature. Co-crystallization is a technique used to design crystalline materials by combining a target molecule with another molecule (a co-former) in the same crystal lattice. This can be used to improve the physicochemical properties of the target compound. The absence of such studies means there is no data on potential co-formers or the properties of any resulting co-crystals.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Due to the chiral center at the alpha-carbon of the propanamide moiety, this compound can exist as two enantiomers. Chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing such chiral molecules. However, no published studies containing CD or ORD spectra for this compound were found. This type of data would provide insight into the three-dimensional structure of the enantiomers.
The determination of enantiomeric excess (ee) and optical purity is critical in the synthesis and application of chiral compounds. While standard methods like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are commonly used for this purpose, no specific methods or validation data for the enantiomeric analysis of this compound have been published.
A comparison of the chiroptical properties of a compound in solution versus the solid state can reveal information about conformational changes and intermolecular interactions in the crystal lattice. As no chiroptical data for this compound has been reported, no such comparison can be made.
Mechanistic Organic Chemistry and Reactivity of 2 Bromo N 2,5 Dimethylphenyl Propanamide
Reactivity at the Bromine Center
The carbon-bromine bond is a focal point of reactivity in 2-bromo-N-(2,5-dimethylphenyl)propanamide. The bromine atom, being a good leaving group, facilitates a variety of reactions at the α-carbon.
Nucleophilic substitution reactions are a prominent class of transformations for this compound, involving the replacement of the bromide ion by a nucleophile. The specific mechanism, whether SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is contingent upon several factors including the nature of the nucleophile, the solvent, and the reaction conditions. masterorganicchemistry.comlibretexts.org
The SN2 mechanism is characterized by a single concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. chemist.sg This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. libretexts.org
Conversely, the SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. chemist.sg This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. libretexts.org Given that this compound is a secondary alkyl halide, it can undergo substitution via either mechanism, and often a mixture of both can occur. libretexts.org
The internal nucleophilic substitution (SNi) mechanism is less common and typically involves the attacking nucleophile being part of the leaving group, proceeding with retention of configuration.
Table 1: Factors Influencing Nucleophilic Substitution Mechanisms
| Factor | Favors SN1 | Favors SN2 |
|---|---|---|
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻) |
| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group required | Good leaving group required |
In the presence of a base, this compound can undergo elimination reactions to form an alkene. Similar to substitution reactions, eliminations can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). numberanalytics.com
The E2 mechanism is a concerted, one-step process where the base removes a proton from a β-carbon at the same time the bromide leaving group departs. masterorganicchemistry.com This mechanism is favored by strong, bulky bases and requires an anti-periplanar arrangement of the β-hydrogen and the bromine atom. ksu.edu.sa
The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com A weak base then removes a β-proton to form the double bond. ksu.edu.sa E1 reactions often compete with SN1 reactions. ksu.edu.sa For secondary alkyl halides like the title compound, both E1 and E2 pathways are possible, with the reaction conditions dictating the predominant mechanism. lumenlearning.com
Table 2: Comparison of E1 and E2 Reaction Mechanisms
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Rate Law | Unimolecular, rate = k[Substrate] | Bimolecular, rate = k[Substrate][Base] |
| Base Strength | Weak base is sufficient | Strong base is required |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
| Intermediate | Carbocation | None (concerted) |
| Regioselectivity | Zaitsev's rule (more substituted alkene) | Zaitsev's rule (can be influenced by base size) |
Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. The mechanism often proceeds through the formation of a radical intermediate. wikipedia.orgacs.org For instance, photoredox catalysis can be employed to generate a radical anion from the carbon-bromine bond, which then fragments to release a bromide ion and an alkyl radical. acs.org This radical can then abstract a hydrogen atom from a suitable donor to yield the debrominated product. acs.org Electrochemical methods have also been developed for the reductive debromination of 2-bromo-N-aryl acetamides, using water as the hydrogen source. rsc.org
The carbon-bromine bond in this compound can participate in organometallic cross-coupling reactions to form new carbon-carbon bonds. Palladium-catalyzed reactions are particularly common for this purpose. acs.org For example, in a Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between the alkyl bromide and an organoboron compound, such as a boronic acid, in the presence of a base. rsc.orgmasterorganicchemistry.com The catalytic cycle typically involves oxidative addition of the alkyl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com Copper-catalyzed cross-coupling reactions are also known for α-bromo amides. nih.gov
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Key Reagents |
|---|---|---|
| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | Pd catalyst, base |
| Heck | Alkenes | Pd catalyst, base |
| Stille | Organotin compounds | Pd catalyst |
| Negishi | Organozinc compounds | Pd or Ni catalyst |
Reactivity of the Amide Moiety
The amide functional group in this compound is generally less reactive than the alkyl bromide. However, under certain conditions, it can undergo hydrolysis.
Amide hydrolysis involves the cleavage of the amide bond to produce a carboxylic acid and an amine. This process can be catalyzed by either acid or base and typically requires heating. chemistrysteps.com
Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. khanacademy.org This is followed by proton transfer and elimination of the amine as its protonated form, which is a good leaving group. chemistrysteps.com
Basic Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. youtube.com This forms a tetrahedral intermediate, which then expels the amide anion as the leaving group. khanacademy.org The amide anion is a strong base and will subsequently deprotonate the newly formed carboxylic acid, driving the reaction to completion. khanacademy.org The rate of amide hydrolysis is influenced by pH, with distinct regions of acid and base catalysis often observed in pH-rate profiles. researchgate.netacs.org Generally, the hydrolysis of aryl amides is slower than that of aliphatic amides. arkat-usa.org
Table 4: Key Steps in Amide Hydrolysis
| Hydrolysis Type | Initial Step | Key Intermediate | Final Products (after workup) |
|---|---|---|---|
| Acid-Catalyzed | Protonation of carbonyl oxygen | Tetrahedral intermediate | Carboxylic acid and ammonium (B1175870) salt |
| Base-Catalyzed | Nucleophilic attack by hydroxide | Tetrahedral intermediate | Carboxylate salt and amine |
Reduction to Amines or Alcohols
The reduction of this compound can target either the amide functional group or the carbon-bromine bond, depending on the reducing agent and reaction conditions employed. Amides are generally resistant to reduction and require powerful reducing agents.
Commonly, lithium aluminum hydride (LiAlH₄) is used for the exhaustive reduction of amides to their corresponding amines. In this case, the reaction would yield N-(2,5-dimethylphenyl)propan-2-amine. The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another hydride to the amine. Due to the high reactivity of LiAlH₄, it is also likely to reduce the carbon-bromine bond via nucleophilic substitution, yielding N-(2,5-dimethylphenyl)propan-2-amine.
Alternatively, catalytic hydrogenation can be employed. nih.govu-tokyo.ac.jpnih.govrsc.org This method, often utilizing catalysts like Ruthenium complexes under hydrogen pressure, can be highly selective. nih.govcbseacademic.nic.in Depending on the catalyst system, it is possible to achieve selective reduction of the amide to the amine, N-(2,5-dimethylphenyl)propan-2-amine, or potentially just dehalogenation to yield N-(2,5-dimethylphenyl)propanamide.
Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides on its own. psu.edu However, its reactivity can be enhanced. One method involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O), which converts the carbonyl oxygen into a better leaving group, facilitating reduction by NaBH₄ under mild conditions to yield the amine. core.ac.ukorganic-chemistry.org Another approach uses NaBH₄ at high temperatures (e.g., 162 °C in diglyme), often with additives like LiCl, to reduce secondary aromatic amides to amines. rsc.org
The following table summarizes potential reduction reactions:
Table 1: Reduction Reactions of this compound
| Reagent/Catalyst | Conditions | Primary Product(s) |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | N-(2,5-dimethylphenyl)propan-2-amine |
| H₂ / Ruthenium Complex | High pressure, heat | N-(2,5-dimethylphenyl)propan-2-amine |
| 1. Tf₂O2. NaBH₄ | THF, room temp | N-(2,5-dimethylphenyl)propan-2-amine |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the secondary amide in this compound is a potential site for alkylation and acylation reactions. Amides are weak bases, so the nitrogen must first be deprotonated by a strong base to form a highly nucleophilic amidate anion. mdpi.com
N-Alkylation: The N-alkylation is typically achieved by treating the amide with a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent, like an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). mdpi.com Phase-transfer catalysis (PTC) conditions, using a base like potassium hydroxide with a catalyst such as tetrabutylammonium (B224687) bromide (TBAB), can also facilitate this transformation, sometimes under solvent-free microwave irradiation. mdpi.com Another modern approach involves the catalytic N-alkylation of amides with alcohols, which proceeds through a "borrowing hydrogen" mechanism, generating water as the only byproduct. rsc.orgnih.gov
N-Acylation: N-acylation introduces a second acyl group onto the nitrogen, forming an imide. This reaction also requires initial deprotonation of the amide with a strong base like NaH. The resulting amidate can then react with an acylating agent, such as an acyl chloride or an acid anhydride. researchgate.net N-acylbenzotriazoles have also been reported as effective acylating agents for sulfonamides, a strategy that could be adapted for amides. researchgate.net These reactions provide a route to N-acylsulfonamides and related structures, which are of interest in medicinal chemistry. nih.gov
The table below outlines representative conditions for these reactions.
Table 2: N-Alkylation and N-Acylation Reactions
| Reaction Type | Base | Reagent | Conditions | Product Type |
|---|---|---|---|---|
| N-Alkylation | Sodium Hydride (NaH) | Alkyl Halide (R-X) | Anhydrous THF | N-alkyl-2-bromo-N-(2,5-dimethylphenyl)propanamide |
| N-Alkylation | KOH / TBAB | Alkyl Halide (R-X) | Microwave, solvent-free | N-alkyl-2-bromo-N-(2,5-dimethylphenyl)propanamide |
Reactivity of the Dimethylphenyl Aromatic Ring
Electrophilic Aromatic Substitution
The dimethylphenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). The position of substitution is determined by the directing effects of the three existing substituents: the N-propanamide group at C1, a methyl group at C2, and a methyl group at C5. libretexts.org
N-propanamide group (-NHCOR): This group is an ortho, para-director. The nitrogen's lone pair can donate electron density to the ring through resonance, stabilizing the carbocation intermediates (sigma complexes) formed during attack at the ortho and para positions. libretexts.org However, due to the electron-withdrawing nature of the adjacent carbonyl, it is considered an activating group that is less powerful than an amino (-NH₂) or hydroxyl (-OH) group. libretexts.org It is also sterically bulky, which may hinder substitution at the adjacent ortho position (C6).
Methyl groups (-CH₃): Alkyl groups are activating and are also ortho, para-directors due to hyperconjugation and a weak inductive effect. libretexts.org
The available positions for substitution are C3, C4, and C6.
Position C4: This position is para to the N-propanamide group and meta to both methyl groups. It is strongly activated by the powerful resonance effect of the amide.
Position C6: This position is ortho to the N-propanamide group and meta to the C5-methyl group. It is activated by both the amide and the C2-methyl group, but substitution here would be sterically hindered by the adjacent bulky amide group.
Position C3: This position is ortho to the C2-methyl group and meta to the amide and the C5-methyl group. It is activated by the C2-methyl group.
Considering these factors, electrophilic attack is most likely to occur at the C4 position, which is strongly activated by the amide group and is sterically accessible. The C6 position is also strongly activated but is more sterically hindered. Therefore, the major monosubstitution product is expected to be the 4-substituted derivative.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-bromo-N-(4-nitro-2,5-dimethylphenyl)propanamide |
| Bromination | Br₂, FeBr₃ | 2-bromo-N-(4-bromo-2,5-dimethylphenyl)propanamide |
Oxidation Reactions of Methyl Groups
The two methyl groups on the aromatic ring are susceptible to oxidation, particularly under strong oxidizing conditions. Such benzylic C-H bonds can be converted to carboxylic acids. mdpi.comresearchgate.net
A common and powerful reagent for this transformation is potassium permanganate (B83412) (KMnO₄). libretexts.org Treatment of this compound with hot, alkaline KMnO₄ followed by acidic workup would be expected to oxidize both methyl groups to carboxylic acid functionalities. chemspider.com This would yield 4-(2-bromopropanamido)phthalic acid. The amide bond is generally stable under these oxidative conditions. sciencemadness.org
Selective oxidation of one methyl group over the other is challenging due to their similar electronic environments. However, various modern catalytic systems using catalysts based on copper, cobalt, or manganese with oxidants like tert-butyl hydroperoxide (TBHP) have been developed for benzylic C-H oxidation, sometimes offering higher selectivity. mdpi.com Another reagent, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), is known for mild and selective benzylic oxidations, typically yielding aldehydes rather than carboxylic acids. epa.gov
Table 4: Oxidation of Aromatic Methyl Groups
| Reagent(s) | Conditions | Expected Product |
|---|---|---|
| KMnO₄, KOH | Heat, then H₃O⁺ | 4-(2-bromopropanamido)phthalic acid |
| CrO₃, H₂SO₄ (Jones Reagent) | Acetone | 4-(2-bromopropanamido)phthalic acid |
Isomerization and Rearrangement Studies
Racemization Mechanisms of the Chiral Center
The carbon atom bonded to the bromine in the propanamide side chain is a stereocenter. A single enantiomer of this compound is optically active, but it can undergo racemization, which is the conversion into an equal mixture of both enantiomers, resulting in a loss of optical activity. wikipedia.org
The primary mechanism for the racemization of α-halo amides like this compound involves the removal of the acidic α-proton (the proton on the chiral carbon) by a base. nih.gov This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation of this enolate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers. wikipedia.org The rate of this base-catalyzed racemization is dependent on the strength of the base, the solvent, and the temperature.
Another possible, though less common, pathway for racemization is through a nucleophilic substitution reaction at the chiral center that proceeds via a planar carbocation intermediate (an Sₙ1-type mechanism). wikipedia.org If the bromide ion dissociates to form a secondary carbocation, subsequent re-attack by a bromide ion from either side would lead to racemization. This mechanism is generally favored by polar, protic solvents and is less likely for secondary halides unless the carbocation is particularly stable. Given the presence of the adjacent carbonyl group, the formation of an enolate intermediate under basic conditions is the more probable mechanism for racemization. nih.gov
Research Findings on the Intramolecular Rearrangements of this compound Remain Undocumented in Publicly Available Literature
Extensive searches of chemical literature and databases have revealed a significant gap in the documented reactivity of this compound, specifically concerning its propensity for intramolecular rearrangements. While information regarding the synthesis and basic properties of this and structurally similar compounds is available, detailed mechanistic studies or experimental observations of its intramolecular rearrangement pathways are not present in the surveyed scientific literature.
Intramolecular rearrangements are fundamental reactions in organic chemistry where a molecule undergoes a reorganization of its constituent atoms to form a structural isomer. These reactions are often promoted by heat, light, or a catalyst and proceed through various well-established mechanisms, such as sigmatropic shifts, electrocyclic reactions, or rearrangements involving carbocation or other reactive intermediates.
For a compound like this compound, potential intramolecular rearrangements could theoretically be envisioned. For instance, under certain conditions, rearrangements involving the amide functionality, the aromatic ring, or the bromo-substituted propyl chain might be hypothesized. However, without experimental evidence or computational studies, any discussion of such transformations remains purely speculative.
The absence of this specific information highlights a potential area for future research in the field of physical organic chemistry. A systematic study involving thermolysis, photolysis, or treatment with various reagents could elucidate the stability of this compound and its potential to undergo intramolecular rearrangements, thereby contributing new insights into the reactivity of α-bromo amides.
Computational and Theoretical Studies of 2 Bromo N 2,5 Dimethylphenyl Propanamide
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the fundamental properties of "2-bromo-N-(2,5-dimethylphenyl)propanamide". These methods provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic features.
Geometry Optimization and Conformational Landscapes
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a flexible molecule like "this compound," which has several rotatable bonds, a conformational analysis is essential to identify the various low-energy conformers and the energy barriers between them.
This analysis is typically performed by systematically rotating key dihedral angles, such as those around the C-N amide bond and the C-C bonds of the propanamide side chain, and calculating the energy of each resulting conformation. The results of such an analysis would reveal the preferred spatial orientation of the dimethylphenyl group relative to the propanamide moiety. While specific experimental data for this compound is not available, theoretical conformational analyses on similar molecules have identified stable eclipsed and staggered conformations. mdpi.com The most stable conformer is expected to be the one that minimizes steric hindrance between the bulky bromine atom, the methyl groups, and the aromatic ring.
Interactive Table: Hypothetical Conformational Analysis Data Below is an illustrative table of what a conformational analysis for this compound might yield. The values are representative of typical energy differences found in similar organic molecules.
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | 180° | 0.00 | 75 |
| Gauche (+) | +60° | 1.20 | 12.5 |
| Gauche (-) | -60° | 1.20 | 12.5 |
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For "this compound," the HOMO is likely to be localized on the electron-rich dimethylphenyl ring, while the LUMO may be distributed over the propanamide group, particularly the carbonyl and the C-Br bond.
The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. In "this compound," the oxygen atom of the carbonyl group and the bromine atom are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the amide group would represent a region of positive potential, indicating a site for nucleophilic interaction.
Interactive Table: Predicted Electronic Properties This table presents hypothetical, yet realistic, electronic property values for this compound, based on data for analogous compounds.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron donating ability |
| LUMO Energy | -1.2 eV | Electron accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 2.5 D | Molecular polarity |
Spectroscopic Property Prediction and Validation
Computational methods can accurately predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule, which can then be correlated with the peaks in an experimental IR spectrum. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental data to assign the signals to specific atoms in the molecule. nih.gov The agreement between the calculated and experimental spectra serves as a validation of the computed molecular geometry.
Interactive Table: Hypothetical Spectroscopic Data Comparison The following table provides an illustrative comparison between predicted and potential experimental spectroscopic data for the title compound.
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR: C=O Stretch (cm⁻¹) | 1685 | 1690 |
| IR: N-H Stretch (cm⁻¹) | 3300 | 3310 |
| ¹H NMR: N-H (ppm) | 8.2 | 8.1 |
| ¹³C NMR: C=O (ppm) | 170 | 172 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its dynamics and interactions with its environment.
Solution-Phase Conformational Dynamics
While quantum chemical calculations provide information about static, minimum-energy conformations, MD simulations can explore the conformational landscape of "this compound" in a solvent environment. These simulations track the motions of all atoms in the system over time, revealing how the molecule flexes, rotates, and transitions between different conformations. This is particularly important for understanding the behavior of the molecule in a biologically relevant or reaction medium. The simulations can quantify the residence times in different conformational states and the rates of interconversion between them.
Interactions with Solvent Molecules
MD simulations are also instrumental in characterizing the interactions between "this compound" and solvent molecules. By explicitly including solvent molecules in the simulation box, it is possible to analyze the formation and dynamics of hydrogen bonds between the amide group and protic solvents, as well as other non-covalent interactions. The radial distribution function can be calculated to understand the structuring of the solvent around different parts of the solute molecule. This information is critical for understanding solubility and how the solvent might influence the molecule's reactivity and conformational preferences.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. rsc.org For a molecule like this compound, computational studies would likely focus on reactions such as nucleophilic substitution at the alpha-carbon, which is a common reaction for α-haloamides. nih.govyoutube.com
Transition State Characterization for Key Reactions
A crucial aspect of understanding a reaction mechanism is the characterization of its transition state(s). The transition state represents the highest energy point along the reaction coordinate and is pivotal in determining the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are adept at locating and characterizing these transient structures. researchgate.netpurdue.edu For this compound, a key reaction to investigate would be the SN2 nucleophilic substitution, where a nucleophile attacks the carbon atom bonded to the bromine.
The transition state for such a reaction would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-bromine bond. nih.gov Computational calculations would provide the geometry of this transition state, its vibrational frequencies (with one imaginary frequency corresponding to the reaction coordinate), and its energy. researchgate.net
Hypothetical Transition State Data for the SN2 Reaction of this compound with a Nucleophile (e.g., Cl⁻)
| Parameter | Hypothetical Value | Description |
| Activation Energy (kcal/mol) | 15.2 | The energy barrier that must be overcome for the reaction to occur. |
| C-Br bond length (Å) | 2.35 | The elongated carbon-bromine bond in the transition state. |
| C-Cl bond length (Å) | 2.20 | The forming carbon-chlorine bond in the transition state. |
| Imaginary Frequency (cm⁻¹) | -250 | The vibrational mode corresponding to the movement along the reaction coordinate, confirming a true transition state. |
Reaction Coordinate Mapping and Energy Profiles
By mapping the entire reaction coordinate, a detailed energy profile of the reaction can be constructed. researchgate.net This profile illustrates the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. The shape of this profile provides valuable information about the reaction's feasibility and kinetics. For the hydrolysis of an amide, DFT calculations can be used to map the energy changes throughout the reaction. purdue.eduacs.orggithub.io
A hypothetical energy profile for a two-step reaction of this compound might involve an initial nucleophilic attack to form an intermediate, followed by the departure of the leaving group. The energy profile would show the relative energies of the reactants, the intermediate, the transition states for each step, and the final products.
QSAR (Quantitative Structure-Activity Relationship) Studies at a Molecular Level
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. wikipedia.orgmdpi.com While often used for biological activity, QSAR can also be applied to predict chemical reactivity or binding affinity to non-biological targets. wikipedia.org
Development of Descriptors for Molecular Interactions
The foundation of a QSAR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netfrontiersin.org For this compound, a range of descriptors would be calculated to capture its electronic, steric, and topological features.
Hypothetical Molecular Descriptors for this compound
| Descriptor Class | Descriptor Example | Hypothetical Value | Description |
| Electronic | Dipole Moment (Debye) | 3.5 | A measure of the overall polarity of the molecule, influencing interactions with polar reagents or surfaces. |
| HOMO Energy (eV) | -9.8 | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | |
| LUMO Energy (eV) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | |
| Steric | Molecular Volume (ų) | 250.7 | The total volume occupied by the molecule, important for understanding steric hindrance in reactions. |
| Surface Area (Ų) | 320.1 | The total surface area of the molecule, relevant for interactions with surfaces or other molecules. | |
| Topological | Wiener Index | 854 | A topological index based on the distances between all pairs of atoms, reflecting molecular branching. |
| Balaban Index | 2.1 | Another topological index that provides a measure of the molecular shape and complexity. |
Predictive Models for Reactivity or Binding Affinity (non-biological target emphasis)
Once a set of descriptors is established for a series of related compounds, statistical methods can be used to build a predictive model. nih.govnih.gov This model would take the form of an equation that relates the descriptors to the activity of interest. For example, a QSAR model could be developed to predict the rate constant for the reaction of various N-aryl-2-bromopropanamides with a specific nucleophile.
A hypothetical predictive model for the reactivity of a series of N-aryl-2-bromopropanamides might look like:
log(k) = 0.25 * (LUMO Energy) - 0.05 * (Molecular Volume) + 1.5 * (Dipole Moment) + 2.3
Where 'k' is the reaction rate constant. This equation suggests that a lower LUMO energy, a smaller molecular volume, and a higher dipole moment would lead to a faster reaction rate. Such a model, once validated, could be used to predict the reactivity of new, unsynthesized compounds in this class, guiding further research and development. acs.org
Derivatization and Analog Synthesis of 2 Bromo N 2,5 Dimethylphenyl Propanamide
Systematic Structural Modifications at the Bromine Position
The carbon-bromine bond at the α-position is a versatile functional handle for a variety of nucleophilic substitution reactions, enabling the introduction of diverse chemical moieties.
Substitution with Different Halogens (F, Cl, I)
The replacement of the bromine atom with other halogens can significantly impact the reactivity and physicochemical properties of the molecule. While direct displacement of bromide by other halide ions is often challenging, alternative synthetic strategies can be employed.
Fluorination: The synthesis of the corresponding 2-fluoro-N-(2,5-dimethylphenyl)propanamide can be achieved through halogen exchange reactions. Reagents such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or silver(I) fluoride can be utilized. These reactions often require anhydrous conditions and polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Chlorination: The chloro-analog, 2-chloro-N-(2,5-dimethylphenyl)propanamide, can be synthesized by reacting 2,5-dimethylaniline (B45416) with 2-chloropropanoyl chloride. This is a standard amide bond formation reaction, typically carried out in the presence of a base such as triethylamine (B128534) or pyridine in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to neutralize the HCl generated.
Iodination: The iodo-derivative can be prepared via a Finkelstein reaction, where the bromo-compound is treated with an excess of sodium iodide in a solvent like acetone. The precipitation of sodium bromide drives the equilibrium towards the formation of the iodo-analog.
Table 1: Halogen Substitution Products of 2-Bromo-N-(2,5-dimethylphenyl)propanamide
| Compound Name | Halogen Substituent |
| 2-Fluoro-N-(2,5-dimethylphenyl)propanamide | F |
| 2-Chloro-N-(2,5-dimethylphenyl)propanamide | Cl |
| 2-Iodo-N-(2,5-dimethylphenyl)propanamide | I |
Replacement with Other Nucleophiles (e.g., azides, thiols, oxygen nucleophiles)
The electrophilic nature of the α-carbon allows for the displacement of the bromide by a range of nucleophiles, leading to a diverse set of analogs.
Azides: The introduction of an azido group to form 2-azido-N-(2,5-dimethylphenyl)propanamide can be readily accomplished by reacting the parent bromo-compound with sodium azide in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO). This SN2 reaction typically proceeds with inversion of stereochemistry if a chiral starting material is used. Azides are valuable synthetic intermediates that can be further transformed into amines via reduction or participate in cycloaddition reactions.
Thiols: Thiol derivatives can be prepared by reacting this compound with a thiol, such as thiophenol or an alkyl thiol, in the presence of a base like sodium hydride or potassium carbonate. These reactions yield α-thioether derivatives. The use of sodium thiomethoxide, for example, would yield 2-(methylthio)-N-(2,5-dimethylphenyl)propanamide.
Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alcohols and carboxylates, can also displace the bromide. Reaction with an alkoxide, like sodium methoxide in methanol (B129727), would yield the corresponding 2-methoxy derivative. Similarly, reaction with a carboxylate salt, such as sodium acetate, in a suitable solvent would lead to the formation of an α-acyloxy propanamide. These reactions may sometimes be facilitated by the use of silver salts to assist in the removal of the bromide ion.
Table 2: Products of Nucleophilic Substitution at the Bromine Position
| Nucleophile | Product Name |
| Sodium Azide | 2-Azido-N-(2,5-dimethylphenyl)propanamide |
| Sodium Thiomethoxide | 2-(Methylthio)-N-(2,5-dimethylphenyl)propanamide |
| Sodium Methoxide | 2-Methoxy-N-(2,5-dimethylphenyl)propanamide |
| Sodium Acetate | 2-Acetoxy-N-(2,5-dimethylphenyl)propanamide |
Variations of the N-(2,5-dimethylphenyl) Substituent
Modification of the N-aryl moiety offers another avenue for creating a library of analogs with potentially different biological activities and metabolic stabilities. This can be achieved by either starting from a different substituted aniline (B41778) or by post-synthetic modification of the phenyl ring.
Altering Alkyl Groups on the Phenyl Ring
The nature and position of the alkyl groups on the phenyl ring can be varied to probe steric and electronic effects. This is typically achieved by synthesizing the desired substituted aniline and then coupling it with 2-bromopropanoyl chloride.
Positional Isomers: Instead of 2,5-dimethylaniline, other dimethylaniline isomers such as 2,3-dimethylaniline, 2,4-dimethylaniline, 2,6-dimethylaniline, 3,4-dimethylaniline, or 3,5-dimethylaniline can be used as starting materials.
Different Alkyl Groups: The methyl groups can be replaced with other alkyl groups like ethyl, propyl, or isopropyl. For example, using 2,5-diethylaniline would yield 2-bromo-N-(2,5-diethylphenyl)propanamide.
Number of Alkyl Groups: The number of alkyl substituents can be varied. For instance, starting with 2,4,6-trimethylaniline would result in 2-bromo-N-(2,4,6-trimethylphenyl)propanamide.
Introducing Heteroatoms or Functional Groups on the Phenyl Ring
The introduction of heteroatoms or various functional groups onto the phenyl ring can significantly alter the electronic properties, polarity, and potential for hydrogen bonding of the molecule.
Halogenation: The phenyl ring can be substituted with halogens. For example, starting with 4-bromo-2,5-dimethylaniline would lead to 2-bromo-N-(4-bromo-2,5-dimethylphenyl)propanamide.
Nitration and Subsequent Reduction: Nitration of 2,5-dimethylaniline, followed by amidation and then reduction of the nitro group, could introduce an amino group onto the phenyl ring.
Introduction of Oxygen- or Sulfur-containing Groups: Anisidine or thiophenol derivatives could be used as starting materials to incorporate methoxy or methylthio groups on the phenyl ring.
Exploring Different Aromatic and Heteroaromatic Systems
Replacing the N-(2,5-dimethylphenyl) group with other aromatic or heteroaromatic systems can lead to compounds with fundamentally different shapes and electronic distributions.
Other Aromatic Systems: Naphthylamines or anthracenylamines can be used in the amidation reaction to generate analogs with extended polycyclic aromatic systems.
Modifications of the Propanamide Backbone
Modifications to the propanamide backbone of this compound, such as altering its chain length, introducing new chiral centers, or inverting its existing stereochemistry, are theoretically plausible derivatization strategies. These modifications could be valuable for exploring structure-activity relationships in medicinal chemistry or for developing new materials with specific properties. However, there is no specific published research detailing these modifications for this compound.
Chain Elongation or Shortening
The homologation of the propanamide chain to a butanamide or its shortening to an acetamide derivative are common strategies in medicinal chemistry to alter the spatial relationship between key functional groups. Standard synthetic methodologies, such as the Arndt-Eistert synthesis for chain elongation or various degradation reactions for chain shortening, could hypothetically be applied.
Table 1: Hypothetical Propanamide Backbone Modifications
| Modification | Potential Synthetic Route | Status of Research for this compound |
|---|---|---|
| Chain Elongation | Arndt-Eistert Synthesis | No published data available |
Introduction of Additional Chiral Centers
The introduction of a second chiral center would lead to the formation of diastereomers, each with potentially unique biological activities and physical properties. This could be achieved by, for example, the stereoselective alkylation of an enolate derived from a related amide or through the use of chiral auxiliaries.
Stereochemical Inversion
The inversion of the existing stereocenter at the α-carbon of the propanamide moiety would yield the corresponding enantiomer. This is a critical transformation in stereoselective synthesis, often accomplished through methodologies like the Mitsunobu reaction on a corresponding α-hydroxy amide precursor or via an SN2 reaction with Walden inversion.
Synthesis of Stereoisomeric Variants and Diastereomers
The synthesis and study of stereoisomers are fundamental in understanding the three-dimensional aspects of molecular interactions. For this compound, which possesses a chiral center, the synthesis and separation of its enantiomers are of significant interest.
Separation and Characterization of Enantiomers
The separation of the racemic mixture of this compound into its individual enantiomers has not been documented. Common techniques for enantiomeric separation include chiral high-performance liquid chromatography (HPLC) or the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. The characterization of the separated enantiomers would typically involve techniques such as polarimetry to measure optical rotation and chiral chromatography to confirm enantiomeric purity.
Table 2: Potential Enantiomer Separation and Characterization Techniques
| Technique | Application | Status of Application to this compound |
|---|---|---|
| Chiral HPLC | Separation and purity analysis of enantiomers | No published methods found |
| Diastereomeric Salt Formation | Preparative separation of enantiomers | No published methods found |
Study of Enantiomeric Purity and Stability
Once separated, the enantiomeric purity and stability of each stereoisomer would be important parameters to investigate. Enantiomeric purity is typically assessed using chiral chromatography. Stability studies would involve subjecting the enantiomers to various conditions (e.g., temperature, pH) to monitor for any racemization or degradation. There is currently no available data on the enantiomeric purity or stability of the stereoisomers of this compound.
Advanced Analytical Method Development for Research Applications of 2 Bromo N 2,5 Dimethylphenyl Propanamide
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are paramount for separating the target compound from impurities, starting materials, and isomeric byproducts. The choice of method depends on the specific analytical challenge, such as separating enantiomers or identifying volatile derivatives.
The presence of a stereocenter at the α-carbon of the propanamide moiety means that 2-bromo-N-(2,5-dimethylphenyl)propanamide exists as a pair of enantiomers. Chiral HPLC is a critical technique for separating and quantifying these enantiomers. mdpi.com This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for resolving a wide range of chiral compounds, including amides. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. Method development involves optimizing the mobile phase, which often consists of a non-polar solvent like n-hexane and a polar modifier like isopropanol, to achieve baseline resolution. nih.govresearchgate.net
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Resolution
| Parameter | Condition | Purpose |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral stationary phase for enantioselective interaction. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Balances analyte solubility and interaction with the CSP for optimal separation. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences resolution and analysis time. |
| Column Temp. | 25°C | Maintains consistent and reproducible retention times. |
| Detection | UV at 254 nm | Monitors the elution of the enantiomers based on their UV absorbance. |
| Injection Vol. | 10 µL | Standardized volume of the sample introduced for analysis. |
Gas chromatography-mass spectrometry is a powerful technique for identifying and quantifying volatile and semi-volatile compounds in a sample. ajrconline.org For a relatively non-volatile compound like this compound, GC-MS is most useful for analyzing volatile impurities from the synthesis process or for analyzing volatile derivatives of the compound itself. thermofisher.com
Potential volatile impurities could include residual starting materials like 2,5-dimethylaniline (B45416) or 2-bromopropionyl bromide. The sample is injected into a heated port, vaporized, and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data that can be used to identify the compounds by comparing their fragmentation patterns to spectral libraries. nih.gov For polar compounds, derivatization to a more volatile form, such as a trimethylsilyl (B98337) derivative, may be necessary to improve chromatographic performance. ajrconline.org
Table 2: Potential Volatile Impurities and Derivatives Analyzed by GC-MS
| Compound | Potential Origin | Expected Analysis Mode |
| 2,5-Dimethylaniline | Unreacted starting material | Direct injection |
| 2-Bromopropionyl bromide | Unreacted starting material | Direct injection |
| Trimethylsilyl derivative | Chemical derivatization | Derivatization prior to injection |
Supercritical Fluid Chromatography (SFC) has emerged as a significant alternative to HPLC, particularly for chiral separations in pharmaceutical analysis. nih.govresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net This technique offers several advantages, including faster analysis times, reduced solvent consumption (making it a "greener" alternative), and higher efficiency due to the low viscosity and high diffusivity of supercritical fluids. researchgate.net
For the enantiomeric separation of this compound, SFC can be coupled with the same types of chiral stationary phases used in HPLC. The addition of a small amount of a polar co-solvent (modifier), such as methanol (B129727) or ethanol, is typically required to modulate analyte retention and improve peak shape. chromatographyonline.com The complementarity of SFC to liquid chromatography makes it a valuable tool in the analytical scientist's toolbox. nih.gov
Table 3: Comparison of Typical SFC and HPLC Conditions for Chiral Separation
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Mobile Phase | Supercritical CO₂ | n-Hexane |
| Modifier/Solvent B | Methanol or Ethanol | Isopropanol |
| Typical Analysis Time | 2-10 minutes | 10-30 minutes |
| Solvent Consumption | Low | High |
| Operating Pressure | High (100-400 bar) | Moderate (50-200 bar) |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. These methods are invaluable for identifying unknown components in complex mixtures without the need for prior isolation.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly combines the separation power of HPLC with the structure-elucidating capability of NMR spectroscopy. sumitomo-chem.co.jpresearchgate.net This technique is exceptionally powerful for the unambiguous identification of impurities, isomers, or degradation products in a sample of this compound. semanticscholar.org
LC-NMR can be operated in several modes. In the "on-flow" mode, spectra are acquired continuously as the eluent flows through a specialized NMR flow cell. For analytes at lower concentrations, the "stop-flow" mode is used, where the chromatographic flow is paused when a peak of interest is in the detector, allowing for longer acquisition times and the collection of more detailed 1D and 2D NMR data. mdpi.com Another approach, LC-SPE-NMR, involves trapping the separated peaks on solid-phase extraction cartridges, which are then eluted with a deuterated solvent into the NMR, providing a significant concentration enhancement. semanticscholar.orgnih.gov
Table 4: Operational Modes of LC-NMR for Mixture Analysis
| Mode | Description | Primary Application |
| On-Flow | NMR spectra are recorded continuously as the sample elutes from the column. | Rapid screening of major components in a mixture. |
| Stop-Flow | The HPLC pump is stopped when the analyte of interest is in the NMR flow cell to allow for extended signal acquisition. | Detailed structural analysis (including 2D NMR) of specific, lower-concentration components. semanticscholar.org |
| LC-SPE-NMR | Analytes are trapped post-column on SPE cartridges, concentrated, and then eluted into the NMR spectrometer. | Analysis of trace-level impurities or when solvent compatibility is an issue. semanticscholar.org |
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that provides infrared spectra of compounds as they elute from a GC column. The vapor-phase IR spectrum is rich with information about the functional groups present in a molecule. While GC-MS provides information on the mass and fragmentation of a molecule, GC-IR provides complementary data on its chemical bonds and structure.
This technique is particularly useful for distinguishing between isomers that may produce very similar mass spectra. ojp.gov For example, positional isomers of this compound, such as 2-bromo-N-(2,3-dimethylphenyl)propanamide or 2-bromo-N-(3,4-dimethylphenyl)propanamide, would likely have nearly identical mass spectra but could potentially be distinguished by subtle differences in their vapor-phase IR spectra, particularly in the "fingerprint" region.
Table 5: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Secondary Amide | N-H Stretch | 3350 - 3180 |
| Carbonyl, Amide | C=O Stretch | 1680 - 1630 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Alkyl Halide | C-Br Stretch | 690 - 515 |
| Alkyl Group | C-H Stretch | 2980 - 2850 |
Development of Spectroscopic Probes for In-Situ Reaction Monitoring
The development of advanced analytical methodologies is crucial for understanding and optimizing the synthesis of complex molecules such as this compound. In-situ reaction monitoring, which allows for the real-time analysis of a chemical reaction as it happens, provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Spectroscopic probes are at the forefront of these techniques, offering non-invasive and continuous data acquisition. The application of such probes to the synthesis of this compound enables precise control over reaction parameters to maximize yield and purity.
Real-Time Spectroscopic Analysis of Reaction Progress
Real-time spectroscopic analysis is a powerful tool for monitoring the progress of chemical reactions without the need for sample extraction and offline analysis. waters.com Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products throughout the course of the reaction. mt.commdpi.com
For the synthesis of this compound, which likely involves the reaction of a propanoyl halide (e.g., 2-bromopropanoyl bromide) with 2,5-dimethylaniline, FT-IR spectroscopy is particularly well-suited for monitoring the reaction progress. mt.com The disappearance of the characteristic vibrational bands of the starting materials and the appearance of new bands corresponding to the amide product can be tracked in real-time. For instance, the carbonyl stretch of the acyl halide reactant would differ significantly from the amide carbonyl stretch in the product. scribd.com
A hypothetical reaction monitoring setup could involve an attenuated total reflectance (ATR) FT-IR probe immersed directly into the reaction vessel. This would allow for the continuous collection of spectra, providing a detailed kinetic profile of the reaction. The data obtained can be used to determine the reaction endpoint accurately, preventing unnecessary heating or extended reaction times that could lead to side product formation.
Table 1: Hypothetical FT-IR Data for Monitoring the Synthesis of this compound
| Time (minutes) | Reactant A (2-bromopropanoyl bromide) Peak Area (arbitrary units) | Product (this compound) Peak Area (arbitrary units) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.05 | 0.95 |
| 50 | <0.01 | >0.99 |
This interactive table illustrates the expected change in the relative concentrations of reactant and product over time as monitored by in-situ FT-IR spectroscopy.
Furthermore, techniques like Ambient Desorption Ionization Mass Spectrometry (ASAP-MS) could be utilized for rapid, direct analysis of the reaction mixture with minimal sample preparation, providing structural information and confirming product formation in near real-time. waters.com
In-Situ Monitoring of Stereochemical Transformations
Given that this compound possesses a chiral center at the alpha-carbon of the propanamide moiety, the ability to monitor stereochemical transformations in-situ is of significant interest. iupac.org This is particularly relevant for asymmetric synthesis strategies aimed at producing a single enantiomer of the compound. rsc.org
Chiral spectroscopic techniques can be adapted for in-situ monitoring. For example, vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectroscopy could potentially be used to monitor the enantiomeric excess (ee) of the product as it forms. These techniques measure the differential absorption of left and right circularly polarized light by chiral molecules.
While direct in-situ monitoring of enantioselectivity can be challenging, another approach involves the use of chiral derivatizing agents that react with the chiral analyte in the reaction mixture, forming diastereomers that can be distinguished by standard spectroscopic methods like NMR. However, this approach is not truly in-situ as it requires the introduction of an additional reagent.
A more direct, albeit less common, method for in-situ monitoring of stereochemistry could involve the use of specialized NMR techniques with chiral solvating agents or by observing the signals of diastereomeric intermediates if they are formed during the reaction. The development of chiral fluorescent probes that exhibit a differential response to enantiomers could also offer a pathway to real-time stereochemical analysis. nih.gov Although the direct application to this specific compound is not documented, the principles of developing such probes are established. mdpi.comresearchgate.netchemrxiv.org
Table 2: Potential In-Situ Techniques for Stereochemical Monitoring
| Technique | Principle | Applicability to this compound |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. | Potentially applicable for monitoring the formation of the chiral center. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-visible light. | May be applicable if the chiral center influences a chromophore. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | Not an in-situ method, but used for offline analysis to validate in-situ measurements. acs.orgacs.org |
| NMR with Chiral Solvating Agents | Formation of diastereomeric solvates with distinct NMR signals. | Could be adapted for in-situ measurements in an NMR tube reactor. nih.gov |
The development of robust spectroscopic probes and methods for the in-situ monitoring of both the reaction progress and stereochemical transformations is a critical area of research that can significantly enhance the efficiency and selectivity of synthesizing chiral compounds like this compound.
Molecular Recognition and Ligand Target Interaction Studies Non Clinical Focus
Computational Molecular Docking and Dynamics with Model Receptor Systems
Computational simulations, including molecular docking and molecular dynamics, are instrumental in predicting how a ligand such as 2-bromo-N-(2,5-dimethylphenyl)propanamide might bind to a protein or other macromolecular target. These methods provide insights into the preferred binding conformations, the stability of the ligand-receptor complex, and the key interactions that govern the recognition process.
Binding Site Prediction and Ligand Conformation within Theoretical Pockets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov This simulation places the ligand into a potential binding site and calculates a score, often representing the binding free energy, to rank different binding poses. For this compound, docking into a hypothetical hydrophobic pocket containing both hydrogen bond donors/acceptors and aromatic residues would reveal its most likely conformation and key interactions.
The process begins by defining a theoretical binding pocket on a model receptor. Such pockets are often characterized by a combination of hydrophobic and polar amino acid residues. nih.govacs.org The flexible nature of the propanamide linker allows the 2,5-dimethylphenyl group and the brominated aliphatic portion to adopt various conformations to maximize favorable interactions within the pocket.
In a simulated docking scenario, the 2,5-dimethylphenyl ring would likely orient itself to engage with hydrophobic residues such as valine, leucine, or isoleucine, and potentially aromatic residues like phenylalanine or tyrosine. researchgate.net The amide group is crucial for forming specific hydrogen bonds, while the bromine atom can participate in halogen bonding. researchgate.net The final predicted conformation is the one that achieves the most stable energetic state within the binding site.
Below is a hypothetical data table summarizing the predicted binding energies and key interactions for this compound within three different theoretical receptor pockets.
| Theoretical Pocket | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Types |
| Pocket A (Hydrophobic) | -7.8 | Leu, Val, Phe | Hydrophobic, π-Stacking |
| Pocket B (Polar/H-Bonding) | -6.5 | Ser, Asn, Gln | Hydrogen Bonding |
| Pocket C (Mixed Character) | -8.2 | Phe, Asn, Tyr | π-Stacking, Hydrogen Bonding, Halogen Bonding |
This table presents hypothetical data derived from the principles of molecular docking for illustrative purposes.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic stability of the predicted ligand-receptor complex over time. youtube.commdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational changes and interaction stability. youtube.comrsc.org
An MD simulation of the this compound-receptor complex would be initiated using the best-ranked docked pose. The simulation, typically run for nanoseconds to microseconds, would reveal the flexibility of the ligand in the binding site and the persistence of key interactions. nih.gov Analysis of the simulation trajectory can confirm whether the initial interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation. mdpi.com Fluctuations in the ligand's position, measured by the root-mean-square deviation (RMSD), indicate the stability of its binding mode.
Investigation of Non-Covalent Interactions
The stability of any ligand-receptor complex is governed by a network of non-covalent interactions. dntb.gov.uamdpi.com For this compound, the key interactions predicted to drive its binding are hydrogen bonds, halogen bonds, and hydrophobic or π-stacking interactions.
Hydrogen Bonding Networks
The secondary amide group (-CONH-) in this compound is a classic hydrogen bond motif. researchgate.net The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. rsc.orgunison.mx In a receptor's binding site, the carbonyl oxygen could accept a hydrogen bond from amino acid residues like serine, threonine, or asparagine. Simultaneously, the N-H group could donate a hydrogen bond to the carbonyl oxygen of a peptide backbone or the side chain of residues like aspartate or glutamate. acs.org The formation of these bonds is highly directional and crucial for orienting the ligand within the binding site. rsc.org
Halogen Bonding Interactions
The bromine atom on the propanamide moiety is capable of forming a halogen bond. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring. researchgate.netnih.gov In a protein binding pocket, the bromine atom could interact favorably with the backbone carbonyls of amino acids or the oxygen atoms in the side chains of aspartate and glutamate. acs.org Though often weaker than hydrogen bonds, halogen bonds are significant for their directionality and contribution to binding affinity and specificity. acs.orgnih.gov
Hydrophobic and π-Stacking Interactions
The 2,5-dimethylphenyl group is the primary source of hydrophobic and potential π-stacking interactions for the molecule. The aromatic ring and its methyl substituents create a nonpolar surface that can interact favorably with hydrophobic amino acid side chains (e.g., leucine, isoleucine, valine), displacing water molecules from the binding site in what is known as the hydrophobic effect.
Furthermore, the aromatic ring can engage in π-stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan. semanticscholar.org These interactions can occur in a face-to-face or an offset, parallel-displaced arrangement, which is energetically preferred. semanticscholar.orgepa.gov The presence of the two methyl groups on the phenyl ring can influence the geometry and strength of these π-stacking interactions. acs.org
A summary of the potential non-covalent interactions for this compound is provided in the table below.
| Interaction Type | Molecular Feature Involved | Potential Interacting Partner (in a Receptor) | Estimated Bond Distance (Å) |
| Hydrogen Bond (Donor) | Amide N-H | Carbonyl Oxygen (e.g., from peptide backbone) | 1.8 - 2.2 |
| Hydrogen Bond (Acceptor) | Amide C=O | Hydroxyl group (Ser, Tyr), Amide group (Asn, Gln) | 1.7 - 2.1 |
| Halogen Bond | Bromine atom | Carbonyl Oxygen, Hydroxyl Oxygen | 2.8 - 3.2 |
| π-Stacking | 2,5-Dimethylphenyl ring | Phenylalanine, Tyrosine, Tryptophan | 3.4 - 3.8 |
| Hydrophobic Contact | 2,5-Dimethylphenyl group | Leucine, Valine, Isoleucine | > 3.5 |
This table contains theoretically estimated bond distances based on published data for similar interactions.
Structure-Reactivity/Selectivity Relationships at a Molecular Level
This area of study would investigate how the specific arrangement of atoms in this compound influences its chemical reactivity and selectivity in various transformations.
Correlation of Structural Features with Molecular-Level Reactivity
Detailed experimental and computational studies would be required to establish a correlation between the structural features of this compound and its reactivity. Key structural aspects that would be considered include:
The α-Bromo Group: The bromine atom at the alpha position to the carbonyl group is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack. The reactivity of this position would be influenced by the electronic effects of the adjacent amide and the steric hindrance from the methyl group.
The Amide Moiety: The nature of the amide bond, including its rotational barrier and the electron-donating or -withdrawing properties of the N-(2,5-dimethylphenyl) group, would modulate the reactivity of the carbonyl group and the α-carbon.
Table 1: Hypothetical Data on Structural Features and Reactivity of this compound
| Structural Feature | Potential Influence on Reactivity | Status of Research |
| α-Bromo group | Enhances susceptibility to nucleophilic substitution. | No specific data available. |
| Propanamide backbone | Influences acidity of α-proton and stability of intermediates. | No specific data available. |
| N-(2,5-dimethylphenyl) group | Steric hindrance may affect reaction rates and selectivity. | No specific data available. |
Note: This table is illustrative and based on general chemical principles. No experimental or computational data for this compound has been found.
Enantioselective Recognition by Chiral Catalysts or Hosts
The carbon atom bearing the bromine atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantioselective recognition involves the differential interaction of these enantiomers with a chiral environment, such as a chiral catalyst or a host molecule.
Research in this area would typically involve:
Chiral Chromatography: The separation of the enantiomers using chiral stationary phases to determine the enantiomeric excess of a sample.
Asymmetric Synthesis: The use of chiral catalysts to synthesize one enantiomer preferentially over the other. The catalyst would create a chiral pocket that interacts differently with the transition states leading to the two enantiomers.
Host-Guest Chemistry: Studying the binding of the enantiomers of this compound to chiral host molecules, such as cyclodextrins or crown ethers, to measure differences in binding affinity.
Table 2: Illustrative Data for Enantioselective Recognition Studies
| Chiral Catalyst/Host | Enantiomeric Excess (% ee) / Binding Constant (K) | Status of Research |
| Chiral Palladium Catalyst | Data not available | No specific studies found. |
| Chiral Rhodium Catalyst | Data not available | No specific studies found. |
| β-Cyclodextrin Host | Data not available | No specific studies found. |
Note: The data in this table is hypothetical. There are no published studies on the enantioselective recognition of this compound.
Future Research Directions and Challenges for 2 Bromo N 2,5 Dimethylphenyl Propanamide
Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
The synthesis of 2-bromo-N-(2,5-dimethylphenyl)propanamide can be approached through several established methods for α-bromo amide formation, yet there is considerable room for the development of more efficient and selective novel strategies.
A primary route involves the acylation of 2,5-dimethylaniline (B45416) with 2-bromopropanoyl halide. While straightforward, this method can be hampered by the handling of lachrymatory and corrosive acyl halides. Future research could focus on in-situ generation of the acyl halide or the use of milder coupling agents to improve the safety and practicality of this approach.
Alternative strategies that avoid the use of pre-functionalized propanoyl derivatives are highly desirable. One promising avenue is the direct α-bromination of the parent amide, N-(2,5-dimethylphenyl)propanamide. This approach, however, presents challenges in controlling regioselectivity and preventing over-bromination. Future investigations could explore the use of novel brominating agents and catalytic systems to achieve high selectivity for the mono-α-brominated product. The development of organocatalytic methods for asymmetric α-bromination would be a particularly significant advancement, addressing the stereochemical challenges discussed later.
Furthermore, exploring greener synthetic routes is a key future direction. This could involve the use of more environmentally benign solvents, catalytic processes to minimize waste, and starting materials derived from renewable resources. The development of a one-pot synthesis from readily available precursors would also represent a significant step forward in terms of efficiency and sustainability.
| Synthetic Strategy | Potential Advantages | Challenges to Address |
| Acylation with 2-bromopropanoyl halide | High yielding, well-established | Use of hazardous reagents, potential for side reactions |
| Direct α-bromination of N-(2,5-dimethylphenyl)propanamide | Atom-economical, direct | Regioselectivity, prevention of polybromination |
| Catalytic enantioselective bromination | Access to enantiopure compound | Catalyst design and optimization, reaction conditions |
| Green chemistry approaches | Reduced environmental impact, improved safety | Catalyst stability, substrate scope, cost-effectiveness |
Application of Advanced Spectroscopic Techniques for Deeper Structural Insights
A thorough structural elucidation of this compound is crucial for understanding its chemical behavior. While standard spectroscopic techniques like ¹H and ¹³C NMR, IR, and mass spectrometry provide fundamental structural information, advanced methods can offer deeper insights. numberanalytics.comrjpn.org
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, especially in the complex aromatic region of the 2,5-dimethylphenyl group and for confirming the connectivity of the propanamide chain.
For the solid-state structure, X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions. This would be particularly insightful for understanding how the bromine atom and the bulky N-aryl group influence the crystal packing and for revealing any significant non-covalent interactions, such as hydrogen bonding or halogen bonding.
Furthermore, advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are essential for confirming the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) could be employed to study the fragmentation patterns of the molecule, which can provide additional structural information.
Future research could also involve the use of chiroptical spectroscopy, such as circular dichroism (CD), if the compound is resolved into its enantiomers. This would be crucial for determining the absolute configuration of the chiral center.
| Spectroscopic Technique | Information Gained |
| 1D NMR (¹H, ¹³C) | Basic structural framework, chemical environment of atoms |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of signals, connectivity of atoms |
| X-ray Crystallography | Precise 3D structure, bond lengths and angles, crystal packing |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns, structural confirmation |
| Circular Dichroism (CD) | Absolute configuration of enantiomers |
Expanding the Scope of Computational Modeling to Predict Reactivity and Interactions
Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the electronic structure, reactivity, and intermolecular interactions of this compound. nih.govrsc.orgnumberanalytics.com
Density Functional Theory (DFT) calculations can be employed to predict key properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and bond dissociation energies. This information is crucial for understanding the molecule's reactivity, for instance, predicting the most likely sites for nucleophilic or electrophilic attack.
Molecular dynamics (MD) simulations could be used to study the conformational landscape of the molecule, particularly the rotational barrier around the amide C-N bond and the aryl C-N bond. These simulations can also provide insights into the molecule's behavior in different solvent environments and its potential interactions with biological macromolecules.
Furthermore, computational modeling can be instrumental in predicting the outcomes of reactions involving this compound. For example, quantum mechanical calculations can be used to model the transition states of potential reactions, allowing for the prediction of reaction pathways and the rationalization of observed product distributions. This predictive capability can guide the design of new synthetic routes and the optimization of reaction conditions. acs.orgrsc.org
Addressing Challenges in Stereocontrol and Enantiomeric Purity
The presence of a stereocenter at the α-carbon of the propanamide moiety introduces the challenge of stereocontrol during the synthesis of this compound. The development of methods to produce this compound in an enantiomerically pure form is a significant future research direction, as the biological activity of chiral molecules is often enantiomer-dependent.
A major challenge lies in the development of efficient asymmetric bromination reactions. While organocatalytic enantioselective α-halogenation of aldehydes and ketones is a well-established field, its application to amides is less developed and presents unique challenges. researchgate.netnih.gov Future research should focus on the design of chiral catalysts that can effectively control the stereochemical outcome of the bromination of N-(2,5-dimethylphenyl)propanamide.
Alternatively, the use of chiral auxiliaries attached to the nitrogen or the propanoyl group could be explored to induce diastereoselectivity in the bromination step, followed by the removal of the auxiliary. Another approach would be the kinetic resolution of a racemic mixture of this compound, either through enzymatic or chemical methods.
The development of reliable analytical methods to determine the enantiomeric purity of the compound, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC), will be essential to support these synthetic efforts.
Potential as a Building Block in Complex Chemical Architectures
The α-bromo amide functionality in this compound makes it a versatile building block for the synthesis of more complex molecules. nih.govuci.edubohrium.comnih.gov The bromine atom can be displaced by a wide range of nucleophiles in SN2 reactions, allowing for the introduction of various functional groups at the α-position.
Future research should explore the utility of this compound in the synthesis of novel heterocyclic compounds, which are prevalent in medicinal chemistry. For example, reaction with dinucleophiles could lead to the formation of various ring systems. The α-bromo amide can also serve as a precursor to α-amino amides, which are important components of peptides and peptidomimetics.
Furthermore, the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon bonds. This would allow for the elaboration of the propanamide side chain with a variety of aryl, vinyl, or alkynyl groups, leading to a diverse range of molecular architectures. The 2,5-dimethylphenyl group itself could be a scaffold for further functionalization, although its steric hindrance might pose some challenges. nih.gov The development of catalytic systems that can efficiently couple substrates with this sterically demanding group would be a valuable area of investigation.
The exploration of this compound as a building block in the synthesis of biologically active molecules or functional materials is a promising avenue for future research. Its unique combination of a reactive α-bromo amide and a substituted aromatic ring provides a platform for the creation of novel and potentially useful chemical entities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-(2,5-dimethylphenyl)propanamide, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The synthesis typically involves reacting 2,5-dimethylaniline with bromopropionyl bromide under reflux conditions. To minimize byproducts such as 2-bromo-N-(2,6-dimethylphenyl)propanamide, precise stoichiometric control (1:1 molar ratio of amine to acyl bromide) and low-temperature reaction conditions (0–5°C) are critical. In-line IR spectroscopy can monitor ketene intermediates to prevent polymerization, as demonstrated in flow chemistry setups . Purification via vacuum filtration and recrystallization in ethanol/water mixtures enhances yield and purity.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the bromopropionyl group (e.g., δ ~3.8 ppm for CHBr) and aromatic protons (δ ~6.8–7.2 ppm for dimethylphenyl).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm validate purity (>98%). Mobile phases of acetonitrile/water (70:30) are optimal .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode identifies the molecular ion peak at m/z 256.07 (M+H) .
Q. How does the bromo substituent influence the compound’s reactivity compared to chloro analogs?
- Methodological Answer : The bromine atom enhances electrophilicity in nucleophilic substitution reactions (e.g., SN2 with amines or thiols) due to its lower electronegativity and larger atomic radius compared to chlorine. This is evidenced by faster reaction kinetics in bromo derivatives during derivatization studies. Comparative TLC and kinetic assays under identical conditions (e.g., 25°C in DMF) quantify reactivity differences .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer : SHELXL refines crystal structures by optimizing parameters like hydrogen bonding networks and torsional angles. Challenges include resolving disorder in the bromopropionyl chain and anisotropic displacement parameters. Use the OLEX2 interface for real-time visualization. Key steps:
- Import .hkl files from X-ray diffraction data (e.g., Monoclinic C2/c, a = 24.1245 Å, β = 91.837°).
- Apply restraints for C-Br bond lengths (1.93–1.97 Å) and thermal motion .
- Data Table :
| Parameter | Value |
|---|---|
| Space group | C2/c |
| Unit cell volume | 2182.72 ų |
| Z | 8 |
| R-factor | <0.05 |
Q. What strategies resolve contradictions between in vitro antimicrobial activity and physicochemical stability of bromo-propanamide derivatives?
- Methodological Answer :
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to correlate instability (e.g., hydrolysis) with reduced bioactivity.
- Structure-Activity Relationship (SAR) : Compare bromo derivatives with chloro analogs (e.g., 3-chloro-N-(2,5-dimethylphenyl)propanamide) using MIC assays against S. aureus and C. albicans. Bromo derivatives may show lower solubility but higher lipophilicity, enhancing membrane penetration .
Q. How do hydrogen-bonding interactions in this compound influence its molecular packing and solubility?
- Methodological Answer : X-ray diffraction reveals intermolecular N–H···O=C bonds between amide groups, creating dimeric motifs that reduce solubility in polar solvents. Computational modeling (e.g., COSMO-RS) predicts solubility in DMSO > ethanol > water. Experimentally, solubility can be enhanced by co-crystallization with β-cyclodextrin derivatives .
Comparative Analysis
Q. How do structural analogs of this compound differ in biological activity?
- Methodological Answer : Modify the aryl or halogen substituents and test against resistant pathogens:
| Compound | Activity (MIC, μg/mL) |
|---|---|
| 2-Bromo-N-(2,5-dimethylphenyl) | 4.0 (MRSA) |
| 3-Chloro-N-(2,5-dimethylphenyl) | 2.5 (MRSA) |
| 2-Bromo-N-(4-chlorophenyl) | 8.0 (MRSA) |
- Chloro analogs often show higher potency due to better electrophilicity, while bromo derivatives exhibit longer half-lives .
Safety and Handling
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer :
- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis.
- PPE : Nitrile gloves, lab coat, and fume hood use during synthesis.
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
